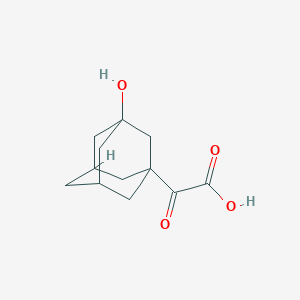
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Cat. No. B3021495
Key on ui cas rn:
709031-28-7
M. Wt: 224.25 g/mol
InChI Key: UDKIRRNUAXWHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07420079B2
Procedure details


A 500 ml three-necked flask was charged with dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid (Formula IX) (38.67 g, 138.5 mmol). To this material was added water (160 ml) and 1 N NaOH (138 ml, 138 mmol; 1 N NaOH was used to generate the sodium salt of dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid to avoid foaming problems which would occur with solid NaHCO3) to give a hazy solution. To this solution was added solid NaHCO3 (29.10 grams, 346 mmol, 2.50 equivalents). After the NaHCO3 was added the reaction mixture became a suspension as the sodium salt of dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid was forced from solution. The reaction vessel was fitted with a reflux condenser/argon inlet and heated to approximately 80° C. After heating for approximately 6 hours the mixture was allowed to cool to room temperature. The reaction mixture (pH 7.22) was carefully acidified (CO2 evolution) to pH 0.15 by the addition of concentrated HCl (32 ml required). The resulting mixture was extracted with ethyl acetate (4×300 ml). The aqueous layer (pH 0.37) after the first extraction with ethyl acetate was lowered to pH 0.18 by the addition of concentrated HCl (approximately 2 ml). The ethyl acetate fractions were combined and washed with brine (100 ml). After drying over anhydrous magnesium sulfate, the solvent was removed at reduced pressure to give 3-hydroxy-
















Name
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Name
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
Quantity
38.67 g
Type
reactant
Reaction Step Seven

Name
Formula IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven



Name
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2](Cl)([C:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][C:8]([OH:16])([CH2:9]3)[CH2:7]1)[CH2:13]2)[C:3]([OH:5])=[O:4].[OH-].[Na+].[Na].C([O-])(O)=[O:22].[Na+].C(=O)=O.Cl>O>[OH:16][C:8]12[CH2:14][CH:12]3[CH2:11][CH:10]([CH2:15][C:6]([C:2](=[O:22])[C:3]([OH:5])=[O:4])([CH2:13]3)[CH2:7]1)[CH2:9]2 |f:1.2,4.5,^1:19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
|
Step Three
[Compound]
|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
Step Seven
|
Name
|
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
|
|
Quantity
|
38.67 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
|
|
Name
|
Formula IX
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Ten
|
Name
|
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Twelve
|
Name
|
|
|
Quantity
|
29.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Thirteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a hazy solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction vessel was fitted with a reflux condenser/argon inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating for approximately 6 hours the mixture
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with ethyl acetate (4×300 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer (pH 0.37) after the first extraction with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was lowered to pH 0.18 by the addition of concentrated HCl (approximately 2 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)C(C(=O)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
